1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid
Overview
Description
1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid is a chemical compound with the molecular formula C17H22BrNO4 and a molecular weight of 384.26 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology. It is characterized by the presence of a bromobenzyl group attached to a pyrrolidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as building blocks in organic synthesis .
Mode of Action
It’s known that similar compounds can undergo various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
The compound is likely involved in various biochemical pathways due to its potential to undergo a wide range of transformations . .
Result of Action
It’s known that similar compounds are often used as building blocks in organic synthesis, suggesting they may play a role in the formation of more complex molecules .
Preparation Methods
The synthesis of 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the pyrrolidine ring.
Protection with Boc Group: The final step involves the protection of the amino group with a Boc group to prevent unwanted side reactions during subsequent steps.
Chemical Reactions Analysis
1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include nucleophiles for substitution reactions and acids for deprotection.
Scientific Research Applications
1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Comparison with Similar Compounds
Similar compounds to 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid include other Boc-protected amino acids and pyrrolidine derivatives. These compounds share similar structural features but differ in their specific functional groups and applications.
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBZPYAVUGRHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399518 | |
Record name | 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-85-2 | |
Record name | 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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